molecular formula C10H20O4 B2393384 Ethyl 4,4-dimethoxy-3-methylpentanoate CAS No. 2365418-88-6

Ethyl 4,4-dimethoxy-3-methylpentanoate

Cat. No.: B2393384
CAS No.: 2365418-88-6
M. Wt: 204.266
InChI Key: SRDGLRLTXKARBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-dimethoxy-3-methylpentanoate is a chemical compound belonging to the class of esters. It has the molecular formula C10H20O4 and a molecular weight of 204.27 g/mol . This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to a pentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethoxy-3-methylpentanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-dimethoxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethoxy-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-dimethoxy-3-methylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethoxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The methoxy groups can also participate in various biochemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two methoxy groups and a methyl group on the pentanoate backbone. These structural elements contribute to its distinct reactivity and applications in various fields .

Properties

IUPAC Name

ethyl 4,4-dimethoxy-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGLRLTXKARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.